(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
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Overview
Description
(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a synthetic organic compound that features a unique combination of a benzodioxole ring, a thiazolone ring, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 2-(methylthio)-1,3-thiazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine substituent can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiazolone derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The benzodioxole ring may facilitate binding to specific protein sites, while the thiazolone ring could interact with nucleophilic amino acid residues. These interactions may modulate biological pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid: Shares the benzodioxole ring and bromine substituent but differs in the functional groups attached to the ring.
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one: Similar structure but with a different substituent on the thiazolidinone ring.
Uniqueness
(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its combination of a benzodioxole ring, a thiazolone ring, and a bromine substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H8BrNO3S2 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C12H8BrNO3S2/c1-18-12-14-8(11(15)19-12)2-6-3-9-10(4-7(6)13)17-5-16-9/h2-4H,5H2,1H3/b8-2- |
InChI Key |
XNCZGEYURXSUGJ-WAPJZHGLSA-N |
SMILES |
CSC1=NC(=CC2=CC3=C(C=C2Br)OCO3)C(=O)S1 |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC3=C(C=C2Br)OCO3)/C(=O)S1 |
Canonical SMILES |
CSC1=NC(=CC2=CC3=C(C=C2Br)OCO3)C(=O)S1 |
Origin of Product |
United States |
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